7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Properties
IUPAC Name |
7-bromo-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNNHNYQOCUNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Copper-Catalyzed Condensation
A widely adopted method involves the reaction of 2-bromoaniline with amino acids in the presence of copper catalysts, as detailed in the literature:
| Reactants | Catalysts/Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 2-bromoaniline | CuCl (5 mol%), K₃PO₄, DMEDA | DMSO | 110°C, 24 h | Moderate to excellent | Produces quinoxalinones with variable substituents |
For instance, the synthesis of 8-methyl-3,4-dihydro-1H-quinoxalin-2-one (1a) utilized 2-bromo-6-methylaniline with glycine, resulting in a 56% yield under these conditions.
Specific Synthesis of Ethyl-Substituted Quinoxalinone
The ethyl group at the 3-position can be introduced by employing amino acids such as N-ethylglycine or N-ethylalanine, or through alkylation of the intermediate quinoxalinone. For example, the synthesis of 3-ethyl derivatives involves:
- Reaction of 2-bromoaniline derivatives with ethylated amino acids under similar copper-catalyzed conditions.
- Cyclization and subsequent purification via silica gel chromatography.
Bromination at the 7-Position
Selective bromination at the 7-position of the quinoxalinone ring can be achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions:
Quinoxalinone substrate + NBS → 7-bromo-quinoxalinone
Reaction parameters typically involve:
- Solvent: Acetone or DMF
- Temperature: 0°C to room temperature
- Reaction time: 1-4 hours
This step requires careful control to avoid polybromination.
Specific Synthetic Route for this compound
Based on the literature, a plausible synthetic pathway includes:
Step 1: Synthesis of the Quinoxalinone Core
- React 2-bromoaniline with ethylglycine in DMSO in the presence of CuCl and K₃PO₄ at 110°C for 24 hours.
- Purify the product via chromatography to obtain 3-ethyl-quinoxalinone.
Step 2: Bromination at the 7-Position
- Subject the quinoxalinone to bromination using NBS in acetone at 0°C.
- Monitor the reaction via TLC until completion.
- Purify the 7-bromo derivative through recrystallization or chromatography.
Step 3: Reduction to Tetrahydroquinoxalin-2-one
- Reduce the quinoxalinone derivative with excess lithium aluminum hydride in dry THF at 0°C to room temperature.
- Quench and extract to obtain the tetrahydro derivative.
Step 4: Final Purification
- Purify the final compound by silica gel chromatography, confirming the structure via NMR and mass spectrometry.
Data Summary and Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Condensation to quinoxalinone | 2-bromoaniline + amino acid | DMSO | 110°C | 24 h | Variable | Copper catalysis |
| Bromination | NBS | Acetone | 0°C | 1-4 h | Dependent | Electrophilic substitution |
| Reduction | LiAlH₄ | THF | 0°C to RT | Several hours | ~70-80% | Selective reduction |
Research Findings and Considerations
- The synthesis is highly sensitive to reaction conditions, particularly during bromination and reduction steps, where overbromination or over-reduction can occur.
- The use of copper catalysis in the initial step provides a versatile route to various substituted quinoxalinones.
- Purification techniques, such as silica gel chromatography, are essential to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to yield tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 7-substituted-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one derivatives.
Oxidation: Formation of quinoxaline-2-one derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Scientific Research Applications
7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the ethyl group play crucial roles in determining the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences from 7-bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one:
Key Observations:
- Substituent Position : Bromine at position 7 (vs. 6 in ) directs electrophilic substitution reactions differently.
- Alkyl Groups : Ethyl (C3) vs. methyl (C3 or C4) affects solubility and steric interactions. Ethyl groups likely increase hydrophobicity compared to methyl .
- Halogen Diversity : Fluoro substituents (e.g., C7 or C8) enhance electronegativity and metabolic stability compared to bromine-only analogs .
Physicochemical Properties
- Melting Points: While data for the ethyl derivative are unavailable, analogs like 7-bromo-1-methylquinoxalin-2(1H)-one have predicted boiling points of 367.1°C , whereas 6-bromo-4-tert-butyl-7-fluoro derivatives lack explicit data but require cautious handling due to thermal sensitivity .
- Solubility: Ethyl groups may reduce aqueous solubility compared to methyl or cyclopropyl analogs, as seen in similar quinoxaline derivatives .
Biological Activity
Overview
7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound with the molecular formula CHBrNO. It belongs to the class of quinoxalines, which are known for their diverse biological activities. This compound exhibits potential therapeutic applications in medicinal chemistry, particularly in anticancer and antimicrobial drug development.
The synthesis of this compound typically involves the bromination of 3-ethylquinoxalin-2-one under controlled conditions. The reaction often employs bromine in the presence of solvents and catalysts at elevated temperatures to facilitate the process.
Common Synthetic Route
| Step | Reagents | Conditions |
|---|---|---|
| Bromination | Bromine, DMF | Elevated temperature |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of a bromine atom and an ethyl group enhances its binding affinity and specificity. This compound may modulate the activity of specific proteins involved in cellular signaling pathways.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study demonstrated that treatment with this compound led to a marked reduction in tumor growth in xenograft models of breast cancer. The compound was found to downregulate key oncogenic pathways while upregulating tumor suppressor genes.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains.
Research Findings:
In vitro assays revealed that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating high potency.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with similar compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Ethylquinoxalin-2-one | Lacks bromine | Lower reactivity |
| 7-Bromoquinoxalin-2-one | Lacks ethyl group | Different chemical properties |
| 3,7-Dibromoquinoxalin-2-one | Additional bromine | Increased reactivity and potential toxicity |
Q & A
Q. Advanced Research Focus :
- Position-Specific Modifications : Introduce substituents at the 6- or 8-position via Suzuki coupling (using Pd(PPh₃)₄ and aryl boronic acids) to explore electronic effects on biological activity .
- Core Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to study steric effects. Reductive amination (NaCNBH₃/MeOH/AcOH) is a robust method for such substitutions .
- Biological Activity : Prioritize derivatives with halogenated aryl groups (e.g., benzyl 4-(bromomethyl)benzoate) to enhance binding affinity in enzyme assays .
How should researchers address low yields in bromination steps?
Q. Troubleshooting Methodology :
- Side Reactions : Over-bromination or ring-opening can occur with excess Br₂. Use in-situ monitoring (e.g., Raman spectroscopy) to terminate the reaction at the monobrominated stage .
- Solvent Optimization : Replace acetic acid with dichloromethane or DMF for substrates sensitive to acid-catalyzed decomposition .
- Temperature Control : Lower temperatures (0–5°C) may suppress competing pathways, as demonstrated in analogous syntheses of 6-bromo-3,4-dihydroquinolin-2-one .
What analytical techniques are most reliable for purity assessment?
Q. Basic Protocol :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to quantify impurities. Compare retention times with reference standards (e.g., CAS 135631-90-2) .
- Elemental Analysis : Confirm Br content (theoretical ~31.4%) to verify stoichiometric bromination .
- Melting Point : A sharp mp range (e.g., 210–212°C) indicates high crystallinity and purity .
How can computational methods aid in predicting the reactivity of this compound?
Q. Advanced Strategy :
- DFT Calculations : Model the electrophilic aromatic substitution mechanism to predict regioselectivity (e.g., bromination at the 7-position due to electron-donating ethyl groups) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) using software like GROMACS, leveraging structural data from analogs (e.g., 4-methyl-1,2,3,4-tetrahydroquinoline derivatives) .
What are the key stability concerns during storage and handling?
Q. Methodological Recommendations :
- Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation, as observed in related brominated quinoxalinones .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the lactam ring.
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
How can researchers validate biological activity in vitro?
Q. Experimental Design :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms using fluorescence-based assays, referencing protocols for similar tetrahydroquinoxalinone derivatives .
- Cellular Uptake : Use radiolabeled analogs (e.g., ¹⁴C-ethyl group) to quantify permeability in Caco-2 cell monolayers .
- Control Compounds : Include structurally related inactive analogs (e.g., 3-methyl instead of ethyl) to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
